

Methyl 3-hydroxythiophene-2-carboxylate structure and tautomerism

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-hydroxythiophene-2-carboxylate

Cat. No.: B147631

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Tautomerism of **Methyl 3-hydroxythiophene-2-carboxylate**

Authored by a Senior Application Scientist Introduction: The Versatile Thiophene Building Block

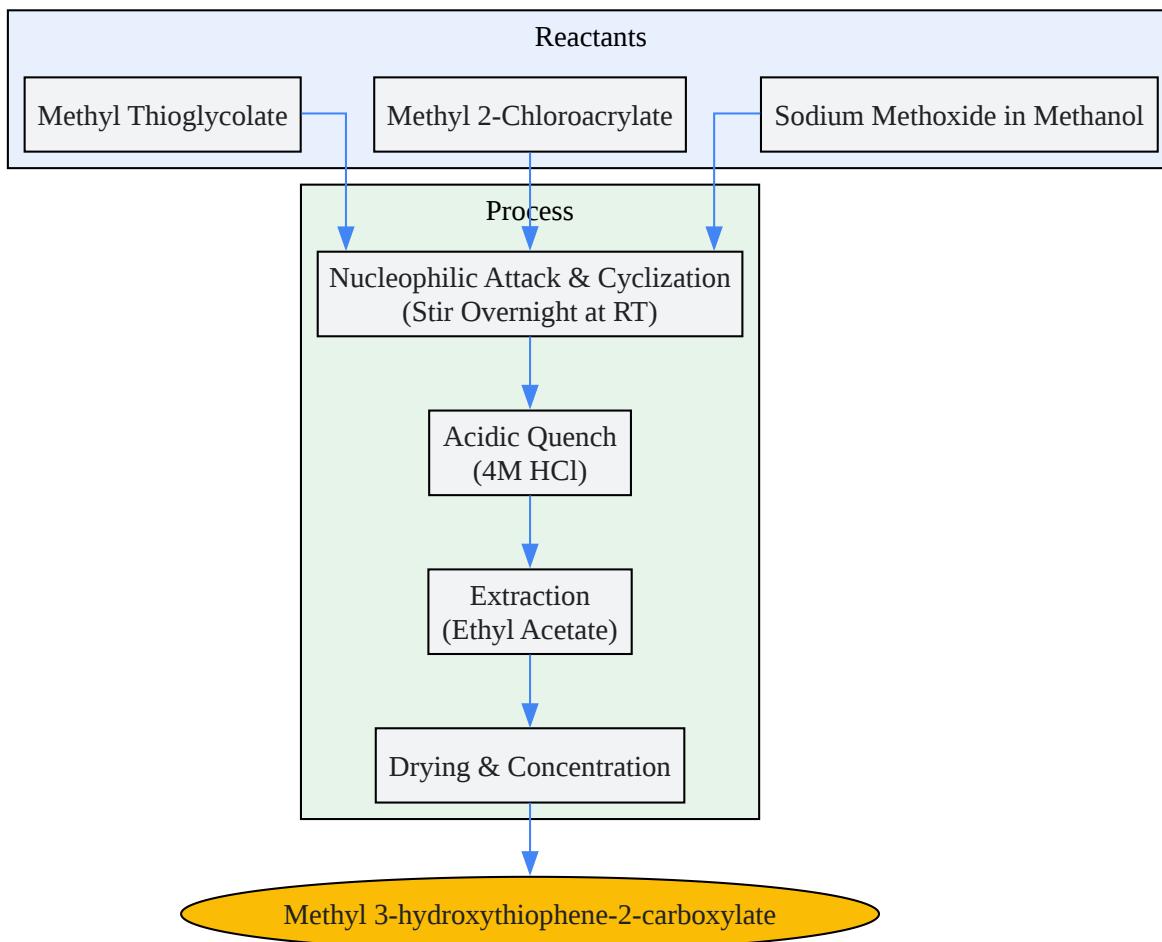
Methyl 3-hydroxythiophene-2-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.^{[1][2]} Its unique structural and electronic properties, largely governed by a fascinating tautomeric equilibrium, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials.^{[1][3]} This guide provides an in-depth exploration of the structure, synthesis, and tautomeric nature of **methyl 3-hydroxythiophene-2-carboxylate**, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and the self-validating systems of protocols that ensure reliable outcomes.

Core Molecular Structure and Physicochemical Properties

Methyl 3-hydroxythiophene-2-carboxylate (CAS No. 5118-06-9) is a disubstituted thiophene derivative.^{[4][5][6][7][8]} The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is functionalized with a hydroxyl group at the 3-position and a methyl carboxylate group at the 2-position.^[1] This arrangement is crucial as it sets the stage for the keto-enol tautomerism that defines much of its chemistry.

Property	Value	Source(s)
CAS Number	5118-06-9	[4][5][6][7][8]
Molecular Formula	C ₆ H ₆ O ₃ S	[4][5][6][7]
Molecular Weight	158.18 g/mol	[4][5][6][7]
Appearance	White to pale yellow or brown crystalline powder	[4][5][9]
Melting Point	38-43 °C	[5][8]
Boiling Point	107-109 °C at 13 mmHg	[5][8]
Solubility	Slightly soluble in water	[5]

Synthesis: A Reliable Synthetic Protocol


A common and effective method for synthesizing **methyl 3-hydroxythiophene-2-carboxylate** is based on the procedure reported by Huddleston and Barker.^[4] This approach involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base, such as sodium methoxide.

The causality behind this choice of reactants is elegant in its simplicity. Methyl thioglycolate provides the sulfur atom and the carbon atom that will become C2 of the thiophene ring, along with its attached ester group. Methyl 2-chloroacrylate provides the remaining three carbon atoms of the thiophene backbone. The base facilitates the initial deprotonation of the thioglycolate, creating a nucleophile that attacks the chloroacrylate, leading to a cyclization reaction and subsequent aromatization to form the stable thiophene ring.

Experimental Protocol: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is a self-validating system; successful completion and characterization of the product confirm the efficacy of the chosen methodology.

- Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 15 mL of anhydrous methanol. Carefully add 700 mg (30 mmol) of sodium metal in small portions. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.
- Initial Reaction: Cool the sodium methoxide solution to 0°C using an ice bath. Add 1.9 g (18 mmol) of methyl mercaptoacetate (methyl thioglycolate) dropwise.
- Addition of Chloroacrylate: Slowly add 2.1 g (17.4 mmol) of methyl 2-chloroacrylate dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight under a nitrogen atmosphere.
- Work-up: Cool the reaction mixture back to 0°C. Quench the reaction by carefully adding approximately 5 mL of 4 M aqueous hydrochloric acid until the solution is acidic.
- Extraction: Add water to the mixture and extract twice with ethyl acetate.
- Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.^[4] The resulting brown oil typically solidifies upon standing and can often be used in subsequent steps without further purification.^[4]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **methyl 3-hydroxythiophene-2-carboxylate**.

The Core Concept: Keto-Enol Tautomerism

The most critical aspect of **methyl 3-hydroxythiophene-2-carboxylate**'s chemistry is its existence as a mixture of two rapidly interconverting isomers, or tautomers.[10][11][12][13][14] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[10][12][15]

- The "Enol" Tautomer:**Methyl 3-hydroxythiophene-2-carboxylate**. This form features the aromatic thiophene ring with a hydroxyl (-OH) group.
- The "Keto" Tautomer:**Methyl 3-oxo-2,3-dihydrothiophene-2-carboxylate**. This form is non-aromatic and contains a ketone (C=O) group within the ring at the 3-position.

The equilibrium between these two forms is dynamic and influenced by several factors. For many simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[10][15] However, for β -dicarbonyl and related systems like β -keto esters, the enol form can be significantly stabilized.[10][11][16] In the case of **methyl 3-hydroxythiophene-2-carboxylate**, the enol form benefits from the aromaticity of the thiophene ring and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the ester group.

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the enol form is often favored as it can form a stable intramolecular hydrogen bond. In polar, protic solvents, this advantage is diminished as the solvent molecules can hydrogen bond with the keto form, potentially shifting the equilibrium.[11]

Caption: Keto-Enol tautomerism of the title compound.

Evidentiary Support: Spectroscopic and Computational Analysis

Distinguishing and quantifying the keto and enol tautomers is crucial for understanding the compound's reactivity. This is achieved through a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR is a powerful tool for observing both tautomers simultaneously.

- Enol Form: The ^1H NMR spectrum in CDCl_3 shows characteristic signals for the aromatic thiophene protons, typically as two doublets around 6.74 and 7.37 ppm.[4] A broad singlet for the enolic hydroxyl proton appears further downfield, around 9.56 ppm. The methyl ester protons appear as a sharp singlet around 3.89 ppm.[4]

- Keto Form: The keto tautomer would exhibit different signals. The C4 and C5 protons would likely still be doublets but in a different chemical shift region. Crucially, the proton at the C2 position would appear as a singlet, and there would be a methylene signal (CH_2) for the protons at C4 if the double bond shifts. The absence of a distinct enolic OH peak and the appearance of aliphatic proton signals would indicate the presence of the keto form.

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are invaluable for probing the electronic structure and relative stabilities of the tautomers.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) These computational studies can:

- Calculate the ground-state energies of both the keto and enol forms, predicting which tautomer is thermodynamically more stable under vacuum or in various solvent models.
- Simulate vibrational spectra (IR) to aid in the assignment of experimental peaks.
- Map the electron density and molecular electrostatic potential (ESP), providing insights into the reactive sites of each tautomer.[\[20\]](#) For instance, DFT studies on related thiophene carboxylic acids have shown how intramolecular interactions can polarize the molecule and influence its reactivity.[\[20\]](#)[\[21\]](#)

Reactivity and Applications in Drug Development

The dual nature of **methyl 3-hydroxythiophene-2-carboxylate**, existing as both a nucleophilic enol and an electrophilic keto form, makes it a versatile synthetic intermediate.[\[5\]](#)[\[22\]](#)

- As a Nucleophile: The enol form can be deprotonated to form an enolate, which is a potent nucleophile. This reactivity is harnessed in reactions like alkylations and condensations.
- As a Diene/Dienophile: The thiophene ring system can participate in cycloaddition reactions, although this is less common for simple thiophenes.
- Electrophilic Halogenation: The electron-rich aromatic ring of the enol form is susceptible to electrophilic substitution. For instance, straightforward halogenation can lead to intermediates like methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates.[\[22\]](#) These

halogenated derivatives are themselves useful precursors for further functionalization, such as the synthesis of ethers of thiotetronic acids.[22]

The thiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the **methyl 3-hydroxythiophene-2-carboxylate** core at multiple positions allows for the generation of compound libraries for screening against various biological targets.[1]

Conclusion

Methyl 3-hydroxythiophene-2-carboxylate is more than a simple heterocyclic molecule; it is a dynamic system governed by a keto-enol tautomeric equilibrium. This equilibrium dictates its structure, stability, and reactivity. A thorough understanding of this tautomerism, supported by robust synthetic protocols and detailed spectroscopic and computational analysis, is essential for any researcher aiming to leverage this compound's full potential. Its proven utility as a versatile building block ensures its continued importance in the design and synthesis of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 3-hydroxythiophene-2-carboxylate | 5118-06-9 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 3-羟基噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]
- 9. Methyl 3-hydroxythiophene-2-carboxylate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α -halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Methyl 3-hydroxythiophene-2-carboxylate structure and tautomerism]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147631#methyl-3-hydroxythiophene-2-carboxylate-structure-and-tautomerism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com